Cas no 84709-82-0 (1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-)
![1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)- structure](https://www.kuujia.com/scimg/cas/84709-82-0x500.png)
84709-82-0 structure
Product name:1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-
1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-
- (2R,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
- 1H-1,2,4-TRIAZOLE-1-ETHANOL, .BETA.-((2,4-DICHLOROPHENYL)METHYL)-.ALPHA.-(1,1-DIMETHYLETHYL)-, (R*,R*)-(+/-)-
- PP-296
- 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaR,betaR)-rel-
- Dicyclobutrazole
- 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaR,betaR)-
- DICLOBUTRAZOL [MI]
- Dichlobutrazol
- (2RS,3RS)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
- 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R*,R*)-(+-)-
- G0E609666R
- SCHEMBL11489337
- 84709-82-0
- VIGIL, (DICLOBUTRAZOL)-
- Diclobutrazol [BSI:ISO]
- DICLOBUTRAZOL [ISO]
- (R*,R*)-(+-)-beta-((2,4-Dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
- 75736-33-3
- PP296
- 1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R*,R*)-
- UNII-G0E609666R
- Vigilex
-
- Inchi: InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m1/s1
- InChI Key: URDNHJIVMYZFRT-KGLIPLIRSA-N
- SMILES: CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Computed Properties
- Exact Mass: 327.091
- Monoisotopic Mass: 327.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.28
- Boiling Point: 484.3°C at 760 mmHg
- Flash Point: 246.7°C
- Refractive Index: 1.592
1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)- Related Literature
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
84709-82-0 (1H-1,2,4-Triazole-1-ethanol,b-[(2,4-dichlorophenyl)methyl]-a-(1,1-dimethylethyl)-, (aR,bR)-) Related Products
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